3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine
Overview
Description
3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable pyrrolidine derivative is reacted with fluorinated aromatic compounds under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and specific catalysts to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones or carboxylic acids, while reduction could produce fluorinated alcohols or amines.
Scientific Research Applications
3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein binding.
Industry: The compound is used in the development of advanced materials, including polymers and coatings with specific fluorinated properties.
Mechanism of Action
The mechanism by which 3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms can enhance binding affinity and selectivity, influencing the compound’s activity and potency. The pathways involved often include modulation of enzymatic activity and alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-propanol: This compound also contains fluorine atoms and is used in various chemical applications.
3,4,5-Trifluorophenylboronic acid: Another fluorinated compound with applications in organic synthesis and material science.
Uniqueness
3,3-Difluoro-1-(3-fluoro-2-(trifluoromethyl)-phenyl)pyrrolidine is unique due to its specific arrangement of fluorine atoms and the pyrrolidine ring, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in research and industrial applications where specific fluorinated functionalities are desired.
Properties
IUPAC Name |
3,3-difluoro-1-[3-fluoro-2-(trifluoromethyl)phenyl]pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6N/c12-7-2-1-3-8(9(7)11(15,16)17)18-5-4-10(13,14)6-18/h1-3H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYGCRYWCFYPORD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C(=CC=C2)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168346 | |
Record name | Pyrrolidine, 3,3-difluoro-1-[3-fluoro-2-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401168346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1779132-29-4 | |
Record name | Pyrrolidine, 3,3-difluoro-1-[3-fluoro-2-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1779132-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrrolidine, 3,3-difluoro-1-[3-fluoro-2-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401168346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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